2-Ethoxy-5-methylphenyl methyl sulfide
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Overview
Description
2-Ethoxy-5-methylphenyl methyl sulfide is an organic compound characterized by its unique molecular structure, which includes an ethoxy group, a methyl group, and a sulfide group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-5-methylphenyl methyl sulfide typically involves the reaction of 2-ethoxy-5-methylphenol with methyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound can be produced through continuous flow chemistry, which allows for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Ethoxy-5-methylphenyl methyl sulfide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or chromic acid can be used to oxidize the sulfide group to a sulfoxide or sulfone.
Reduction: Reducing agents like lithium aluminum hydride (LAH) can be employed to reduce the sulfide group.
Substitution: Nucleophilic substitution reactions can occur at the sulfide center, with nucleophiles such as halides or alkoxides.
Major Products Formed:
Oxidation Products: 2-Ethoxy-5-methylphenyl methyl sulfoxide and 2-Ethoxy-5-methylphenyl methyl sulfone.
Reduction Products: 2-Ethoxy-5-methylphenyl methyl hydride.
Substitution Products: Various alkyl or aryl sulfides depending on the nucleophile used.
Scientific Research Applications
2-Ethoxy-5-methylphenyl methyl sulfide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Ethoxy-5-methylphenyl methyl sulfide exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways involved would depend on the context of its use.
Comparison with Similar Compounds
2-Ethoxy-5-methylphenyl methyl sulfide is similar to other phenyl sulfides, such as 2-methoxy-5-methylphenyl methyl sulfide and 2-ethoxyphenyl methyl sulfide. its unique combination of ethoxy and methyl groups on the phenyl ring distinguishes it from these compounds. The presence of these groups can influence its reactivity and biological activity, making it a valuable compound for specific applications.
Properties
IUPAC Name |
1-ethoxy-4-methyl-2-methylsulfanylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-4-11-9-6-5-8(2)7-10(9)12-3/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPRVMGOBMRGMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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